Cas no 5571-50-6 (8-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one)

8-Chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a benzodiazepine derivative with a well-defined molecular structure, characterized by a chloro substituent at the 8-position and a phenyl group at the 5-position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for the development of anxiolytic and sedative agents. Its rigid bicyclic framework enhances binding affinity to GABA_A receptors, contributing to potential therapeutic effects. The presence of the chloro group improves metabolic stability, while the lactam ring ensures structural integrity. This molecule is valued for its high purity and reproducibility, making it suitable for research in neuropharmacology and medicinal chemistry.
8-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one structure
5571-50-6 structure
Product Name:8-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
CAS No:5571-50-6
MF:C15H11ClN2O
MW:270.71364235878
CID:4035880
PubChem ID:85844476
Update Time:2025-11-02

8-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2H-1,4-Benzodiazepin-2-one, 8-chloro-1,3-dihydro-5-phenyl-
    • 8-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
    • 8-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
    • CHEMBL3274847
    • Z1997281507
    • F3371-0877
    • 5571-50-6
    • AKOS025313201
    • 8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
    • Inchi: 1S/C15H11ClN2O/c16-11-6-7-12-13(8-11)18-14(19)9-17-15(12)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
    • InChI Key: ZQNMREXZDXVUPB-UHFFFAOYSA-N
    • SMILES: N1C2=CC(Cl)=CC=C2C(C2=CC=CC=C2)=NCC1=O

Computed Properties

  • Exact Mass: 270.0559907Da
  • Monoisotopic Mass: 270.0559907Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 41.5Ų

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Additional information on 8-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one

8-Chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one (CAS No. 5571-50-6): A Comprehensive Overview

8-Chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one (CAS No. 5571-50-6) is a specialized benzodiazepine derivative that has garnered significant attention in pharmaceutical research and organic chemistry. This compound, with its unique molecular structure, serves as a key intermediate in the synthesis of various bioactive molecules. Its chloro-phenyl substitution pattern and dihydro-benzodiazepinone core make it a valuable scaffold for drug discovery and development.

The chemical structure of 8-chloro-5-phenyl-1,4-benzodiazepin-2-one features a fused bicyclic system with a chlorine atom at the 8-position and a phenyl group at the 5-position. This arrangement contributes to its distinct physicochemical properties, including moderate solubility in organic solvents and specific reactivity patterns. Researchers often explore its potential as a building block for CNS-active compounds, given the pharmacological relevance of the benzodiazepine class.

In recent years, the scientific community has shown growing interest in modified benzodiazepine derivatives like 8-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one due to their potential applications in medicinal chemistry. The compound's structural features allow for various chemical modifications, making it a versatile intermediate for creating libraries of novel molecules targeting neurological receptors. Current research trends focus on optimizing its synthetic pathways to improve yield and purity for pharmaceutical applications.

The synthesis of CAS 5571-50-6 typically involves multi-step organic reactions starting from appropriate precursors. Modern synthetic approaches emphasize green chemistry principles, aiming to reduce environmental impact while maintaining high efficiency. Analytical characterization of this compound includes advanced techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy, ensuring precise identification and quality control for research purposes.

From a commercial perspective, 8-chloro-5-phenyl-1,4-benzodiazepin-2-one serves as an important intermediate in the pharmaceutical industry. Its demand has been steadily increasing, particularly from contract research organizations and academic laboratories engaged in drug discovery programs. The global market for such specialized intermediates reflects the growing need for structurally diverse compounds in modern drug development pipelines.

Recent advancements in computational chemistry have enabled better understanding of the structure-activity relationships of benzodiazepine derivatives. Molecular modeling studies involving 8-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one provide valuable insights into potential binding modes and pharmacological profiles. These in silico approaches complement traditional experimental methods, accelerating the discovery of new therapeutic candidates.

Quality control measures for CAS 5571-50-6 are critical, especially when the compound is intended for pharmaceutical applications. Standard specifications typically require ≥98% purity, with strict limits on residual solvents and heavy metals. Storage recommendations usually suggest protection from light and moisture at controlled temperatures to maintain stability over extended periods.

The scientific literature contains numerous references to 8-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one in the context of medicinal chemistry research. Patent databases reveal its utility in various drug discovery programs, particularly those targeting neurological disorders. However, it's important to note that this compound itself is not approved as an active pharmaceutical ingredient in any marketed medications.

Environmental and safety considerations for handling 8-chloro-5-phenyl-1,4-benzodiazepin-2-one follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended during laboratory work. Material safety data sheets provide detailed handling instructions to ensure safe usage in research settings.

Future research directions for benzodiazepine derivatives like CAS 5571-50-6 may explore novel synthetic methodologies, including catalytic asymmetric approaches and flow chemistry applications. The continued evolution of drug discovery technologies will likely uncover new applications for this versatile chemical scaffold in developing next-generation therapeutics.

For researchers sourcing 8-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one, verification of supplier credentials and analytical certificates is essential. Reputable chemical suppliers typically provide comprehensive characterization data and batch-specific quality reports to support research applications. The compound is generally available in gram to kilogram quantities to meet various research needs.

In summary, 8-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one (CAS No. 5571-50-6) represents an important benzodiazepine derivative with significant potential in pharmaceutical research. Its unique structural features and synthetic versatility continue to make it valuable for medicinal chemistry applications, particularly in the development of novel bioactive compounds targeting the central nervous system.

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